molecular formula C16H13NO2 B8246360 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde

9-Ethyl-9H-carbazole-2,7-dicarbaldehyde

Cat. No.: B8246360
M. Wt: 251.28 g/mol
InChI Key: AUGPTXWXDCTEIS-UHFFFAOYSA-N
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Description

9-Ethyl-9H-carbazole-2,7-dicarbaldehyde is an organic compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol It is a derivative of carbazole, a heterocyclic aromatic compound, and features two aldehyde groups at the 2 and 7 positions of the carbazole ring, along with an ethyl group at the 9 position

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Ethyl-9H-carbazole-2,7-dicarbaldehyde can be synthesized through organic synthesis methods. Typically, the synthesis involves the use of appropriate starting materials, reaction conditions, and catalysts. One common approach is to start with 9-ethylcarbazole and introduce the aldehyde groups at the 2 and 7 positions through formylation reactions . The reaction conditions often include the use of reagents such as Vilsmeier-Haack reagent or other formylating agents under controlled temperature and solvent conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction setups, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-9H-carbazole-2,7-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: 9-Ethyl-9H-carbazole-2,7-dicarboxylic acid

    Reduction: 9-Ethyl-9H-carbazole-2,7-dimethanol

    Substitution: Various substituted carbazole derivatives depending on the substituent introduced

Scientific Research Applications

9-Ethyl-9H-carbazole-2,7-dicarbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Ethyl-9H-carbazole-2,7-dicarbaldehyde depends on its specific application. In the context of materials science, its photophysical properties are of interest. The compound can absorb and emit light, making it useful in OLEDs and other optoelectronic devices. The presence of the aldehyde groups allows for further functionalization, enabling the synthesis of tailored materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-9H-carbazole-2,7-dicarbaldehyde
  • 9-Phenyl-9H-carbazole-2,7-dicarbaldehyde
  • 9-Benzyl-9H-carbazole-2,7-dicarbaldehyde

Uniqueness

9-Ethyl-9H-carbazole-2,7-dicarbaldehyde is unique due to the presence of the ethyl group at the 9 position, which can influence its chemical reactivity and physical properties. Compared to its methyl, phenyl, and benzyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

9-ethylcarbazole-2,7-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-17-15-7-11(9-18)3-5-13(15)14-6-4-12(10-19)8-16(14)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGPTXWXDCTEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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